2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the butanoic acid moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid
- 2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)hexanoic acid
Uniqueness
Compared to similar compounds, 2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid stands out due to its specific structural features and the resulting unique chemical and biological properties
Properties
Molecular Formula |
C10H17N3O2 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-methyl-2-(methylamino)-4-(3-methylpyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C10H17N3O2/c1-8-4-6-13(12-8)7-5-10(2,11-3)9(14)15/h4,6,11H,5,7H2,1-3H3,(H,14,15) |
InChI Key |
AGPHKPSTIYVQTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CCC(C)(C(=O)O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.